molecular formula C20H16FN3O B2986293 2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359483-94-5

2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Katalognummer: B2986293
CAS-Nummer: 1359483-94-5
Molekulargewicht: 333.366
InChI-Schlüssel: UKTIUUAIBAIBGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, characterized by a bicyclic heteroaromatic core. Its structure includes:

  • Position 2: A 4-fluorophenyl group, contributing electron-withdrawing effects and metabolic stability.

Eigenschaften

IUPAC Name

2-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O/c1-14-3-2-4-15(11-14)13-23-9-10-24-19(20(23)25)12-18(22-24)16-5-7-17(21)8-6-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTIUUAIBAIBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure suggests potential applications in various therapeutic areas, particularly as an inhibitor of kinases, which play crucial roles in cellular signaling pathways.

Structural Characteristics

The compound features a pyrazolo[1,5-a]pyrazine core with a fluorinated phenyl group at position 2 and a methyl-substituted benzyl group at position 5. These modifications may enhance its biological activity by influencing its interaction with biological targets.

2. Anticancer Potential

Pyrazolo compounds are increasingly recognized for their anticancer properties. For example, some derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and A549, with IC50 values indicating significant growth inhibition . The mechanism often involves induction of apoptosis and inhibition of key signaling pathways such as VEGF and Aurora-A kinase .

CompoundCell LineIC50 (µM)Mechanism of Action
2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-oneTBDTBDTBD
Derivative XMCF-73.79Induces apoptosis via caspase activation
Derivative YA5490.30Inhibits VEGF-induced proliferation

3. Kinase Inhibition

Pyrazolo[1,5-a]pyrazines have been shown to inhibit various kinases involved in cancer progression. The ability of these compounds to mimic natural substrates allows them to effectively compete with ATP binding sites on kinases . In particular, the inhibition of Aurora-A kinase has been highlighted as a promising target for anticancer therapy .

Case Studies

Several studies have explored the biological activities of pyrazolo derivatives:

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The most active compound showed MIC values significantly lower than traditional antibiotics .
  • Anticancer Screening : In vitro studies demonstrated that certain pyrazole derivatives could induce apoptosis in cancer cell lines with IC50 values ranging from 3.79 µM to 42.30 µM . These findings suggest that modifications to the pyrazole structure can enhance anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Table 1: Key Structural Comparisons
Compound Name / ID Core Structure Position 2 Substituent Position 5 Substituent Key Features
Target: 2-(4-Fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4(5H)-one 4-Fluorophenyl 3-Methylbenzyl High lipophilicity; potential metabolic stability
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4(5H)-one 4-Fluorophenyl 2-Fluorobenzyl + hydroxymethyl Polar hydroxymethyl group increases solubility; dual fluorine enhances stability
2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 1338692-17-3) Pyrazolo[1,5-a]pyrazin-4(5H)-one 4-Fluorophenyl H (unsubstituted) Simplified structure; lower molecular weight but reduced lipophilicity
3-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (9j) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 4-Methoxyphenyl Phenyl Pyrimidine core alters electronic properties; methoxy group improves solubility
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 4-Chlorophenyl 3,4-Dimethoxyphenethyl Saturated core reduces aromaticity; dimethoxy groups enhance polarity
Key Observations:
  • Substituent Effects: Fluorine: Fluorinated phenyl groups (e.g., 4-fluorophenyl in the target compound) improve metabolic stability and binding affinity via electron-withdrawing effects . Polar Groups: Hydroxymethyl () or methoxy () substituents increase solubility but may reduce membrane permeability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility (µg/mL)
Target Compound C₂₁H₁₇FN₃O 367.38 3.8 <10 (low)
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl) analog () C₂₀H₁₅F₂N₃O₂ 367.35 2.9 50–100 (moderate)
2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 1338692-17-3) C₁₂H₈FN₃O 241.21 2.1 >100 (high)
3-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (9j) C₁₉H₁₅N₃O₂ 317.34 3.2 20–50 (moderate)
Notes:
  • The target compound’s low solubility may necessitate formulation adjustments (e.g., nanoemulsions) for therapeutic use.
  • Fluorine substitution consistently improves metabolic stability across analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.